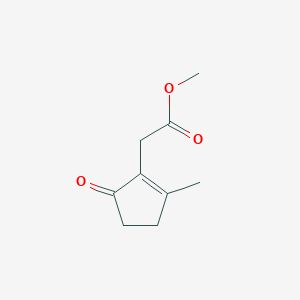![molecular formula C11H24O2S B14505429 2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane CAS No. 64199-27-5](/img/structure/B14505429.png)
2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane is an organic compound with the molecular formula C12H26O4S It is characterized by the presence of a sulfanyl group attached to a diethoxyethyl moiety and a methylbutane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane typically involves the reaction of 2,2-diethoxyethanol with a suitable sulfanylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the sulfanyl group. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control.
化学反応の分析
Types of Reactions
2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The diethoxyethyl moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The diethoxyethyl moiety may also interact with hydrophobic regions of biomolecules, influencing their function.
類似化合物との比較
Similar Compounds
- 2-[(2,2-Diethoxyethyl)sulfanyl]-1,1-diethoxyethane
- Methyl (2S)-(2,2-diethoxyethyl)sulfanylacetate
- (2-Bromophenyl)(2,2-diethoxyethyl)sulfane
Uniqueness
2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane is unique due to its specific combination of a sulfanyl group with a diethoxyethyl moiety and a methylbutane backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
64199-27-5 |
|---|---|
分子式 |
C11H24O2S |
分子量 |
220.37 g/mol |
IUPAC名 |
2-(2,2-diethoxyethylsulfanyl)-2-methylbutane |
InChI |
InChI=1S/C11H24O2S/c1-6-11(4,5)14-9-10(12-7-2)13-8-3/h10H,6-9H2,1-5H3 |
InChIキー |
STIBJMFTJANDLY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)SCC(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]-3-phenylcyclobut-2-en-1-one](/img/structure/B14505351.png)

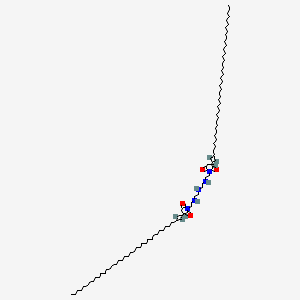
![2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14505359.png)
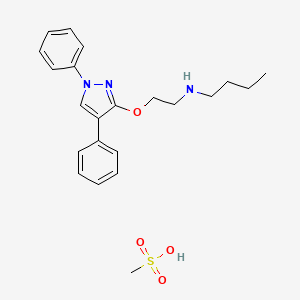
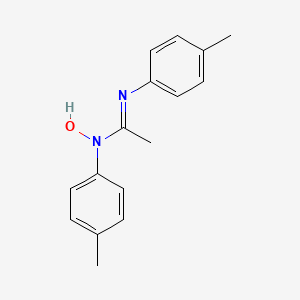
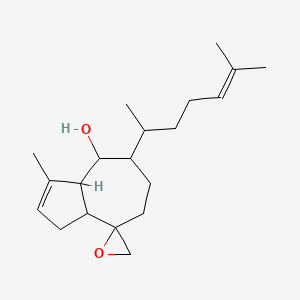

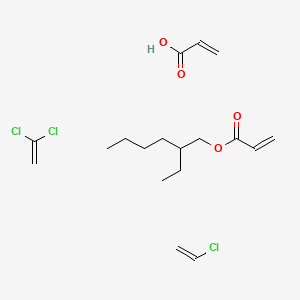
![1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one](/img/structure/B14505391.png)

